N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2-(4-methyl-3-oxopiperazin-1-yl)acetamide
Description
N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoroethyl group, a triazole ring, and a piperazine derivative. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2-(4-methyl-3-oxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N6O2/c1-18-3-4-20(7-12(18)22)8-13(23)19(2)6-11-16-9-17-21(11)5-10(14)15/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMIHMCFYKGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC(=O)N(C)CC2=NC=NN2CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2-(4-methyl-3-oxopiperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction, often using difluoroethyl halides in the presence of a base.
Attachment of the Piperazine Derivative: The piperazine moiety is incorporated through a coupling reaction, typically using piperazine derivatives and acylating agents.
Final Assembly: The final compound is assembled through a series of condensation and purification steps to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the piperazine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoroethyl group or the triazole ring, potentially yielding partially or fully reduced products.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazole and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially distinct biological activities and applications.
Scientific Research Applications
N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2-(4-methyl-3-oxopiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2-(4-methyl-3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group and triazole ring are key functional groups that enable the compound to bind to active sites and modulate biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylacetamide
- N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methylpiperazin-1-yl)acetamide
- N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2-(3-oxopiperazin-1-yl)acetamide
Uniqueness
The unique combination of the difluoroethyl group, triazole ring, and piperazine derivative in N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2-(4-methyl-3-oxopiperazin-1-yl)acetamide distinguishes it from similar compounds. This specific structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
